molecular formula C21H19N3O3S B2968864 2-(1-(2-phenylthiazole-4-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 2034492-29-8

2-(1-(2-phenylthiazole-4-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B2968864
CAS No.: 2034492-29-8
M. Wt: 393.46
InChI Key: AMJGOIYZHXTWSU-UHFFFAOYSA-N
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Description

The compound 2-(1-(2-phenylthiazole-4-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione features a hybrid structure combining a tetrahydroisoindole-dione core with a 2-phenylthiazole-4-carbonyl-substituted azetidine ring.

Properties

IUPAC Name

2-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c25-19-15-8-4-5-9-16(15)20(26)24(19)14-10-23(11-14)21(27)17-12-28-18(22-17)13-6-2-1-3-7-13/h1-7,12,14-16H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMJGOIYZHXTWSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C4=CSC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-(2-phenylthiazole-4-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique combination of functional groups, including a thiazole ring and an isoindole moiety. The synthesis typically involves multi-step organic reactions starting from 2-phenylthiazole-4-carbonyl chloride and azetidine derivatives. The synthesis process can be summarized as follows:

  • Preparation of 2-phenylthiazole-4-carbonyl chloride .
  • Reaction with azetidine to form the azetidinyl derivative.
  • Formation of the isoindole structure through cyclization reactions.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of thiazoles, including the target compound, exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi.

Compound Target Organism MIC (μg/mL)
2eCandida parapsilosis1.23
2dCandida albicansNot specified

These findings indicate that modifications in the phenyl moiety can enhance biological activity through increased lipophilicity and electronegativity in substituents .

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes or receptors. For example, it may inhibit the enzyme CYP51 involved in ergosterol biosynthesis in fungi, similar to azole antifungals. The inhibition rates observed were significant:

  • Compound 2d : Inhibited ergosterol synthesis by approximately 86% at 24 hours.
  • Compound 2e : Inhibited ergosterol synthesis by approximately 88% at 24 hours.

This inhibition suggests a comparable mechanism to established antifungal agents .

Case Studies

Several studies have evaluated the biological activity of thiazole derivatives related to the target compound:

  • Antifungal Activity Study :
    • A series of thiazol derivatives were synthesized and tested against Candida species.
    • Compounds with electronegative substituents showed enhanced antifungal properties due to increased interaction with the target enzyme .
  • Molecular Docking Studies :
    • In silico docking studies indicated that these compounds effectively bind to the active site of CYP51.
    • The binding affinity was assessed using various scoring functions, revealing promising interactions that correlate with observed biological activities .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name / ID Core Structure Key Substituents Molecular Formula Applications / Notes Reference
Target Compound Tetrahydroisoindole-dione 2-phenylthiazole-4-carbonyl-azetidin-3-yl C₂₁H₁₈N₂O₃S Hypothesized for bioactivity (e.g., kinase inhibition) -
Captan (2-[(Trichloromethyl)sulfanyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione) Tetrahydroisoindole-dione Trichloromethylthio C₉H₈Cl₃NO₂S Agricultural fungicide; CAS 133-06-2
25c () Tetrahydroisoindole-dione 4-Chlorophenyl, dimethyl(thiophen-2-yl)silyl C₂₄H₂₁ClNO₂SSi Synthetic intermediate; synthesized via Pd-catalyzed cross-coupling
MGK 264 (2-(2-ethylhexyl)-3a,4,7,7a-tetrahydro-4,7-methano-1H-isoindole-1,3(2H)dione) Methano-tetrahydroisoindole-dione 2-ethylhexyl C₁₆H₂₃NO₂ Insecticide synergist; enhances pyrethroid efficacy
3b () Tetrahydroisoindole-dione 3-(Methylthio)prop-1-en-2-yl C₁₃H₁₅NO₂S Sulfur-containing derivative; synthesized via propargyl sulfonium salt addition
4 () Epoxy-tetrahydroisoindole-dione 2-hydroxyethyl C₁₁H₁₃NO₄ Hydrophilic derivative; functionalized for conjugation in polymer chemistry
2034423-98-6 () Tetrahydroisoindole-dione 4-fluoro-3-methylphenylsulfonyl-azetidin-3-yl C₁₈H₁₉FN₂O₄S Structural analogue with sulfonylazetidine; potential protease inhibitor candidate

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing the compound, considering regioselectivity and yield?

  • Methodology :

  • Reflux-based cyclization : Use acetic acid as a solvent with sodium acetate to catalyze coupling between azetidine and thiazole moieties, followed by purification via recrystallization (e.g., DMF/acetic acid mixtures) .
  • Azetidine functionalization : Employ carbodiimide-mediated coupling to attach the 2-phenylthiazole-4-carbonyl group to the azetidine ring .
  • Yield optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., 1.1:1 molar excess of 3-formyl derivatives) to minimize side products .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the compound’s structure and stereochemistry?

  • Techniques :

  • X-ray crystallography : Resolve stereochemistry of the tetrahydroisoindole-dione core and azetidine substituents .
  • Multinuclear NMR : Use 1H^{1}\text{H}-, 13C^{13}\text{C}-, and 19F^{19}\text{F}-NMR (if fluorinated analogs exist) to verify connectivity and electronic environments .
  • IR spectroscopy : Identify carbonyl stretching frequencies (e.g., 1700–1750 cm1^{-1} for dione groups) .
  • Cross-validation : Compare experimental data with computational predictions (e.g., NIST Chemistry WebBook for reference spectra) .

Advanced Research Questions

Q. How can computational chemistry methods (e.g., DFT) predict the compound’s reactivity and guide experimental design?

  • Approach :

  • Reactivity modeling : Use density functional theory (DFT) to calculate electrophilic/nucleophilic sites on the thiazole and isoindole-dione moieties .
  • Transition state analysis : Simulate reaction pathways for azetidine ring-opening or dione hydrolysis to prioritize stable derivatives .
  • Solvent effects : Apply COSMO-RS models to predict solubility and reaction efficiency in polar aprotic solvents .

Q. What strategies address contradictions in biological activity data across different assays (e.g., enzyme inhibition vs. cellular toxicity)?

  • Methodological solutions :

  • Dose-response normalization : Standardize activity metrics (e.g., IC50_{50}) across assays using Hill equation fitting .
  • Assay controls : Include positive/negative controls (e.g., known kinase inhibitors) to validate assay conditions .
  • Meta-analysis : Apply multivariate regression to identify confounding variables (e.g., solvent DMSO concentration affecting membrane permeability) .

Q. How does the compound’s environmental stability and transformation pathways impact its use in pharmacological studies?

  • Experimental design :

  • Degradation studies : Expose the compound to UV light, varying pH, and microbial cultures to simulate environmental conditions; analyze products via LC-MS/MS .
  • QSAR modeling : Correlate structural features (e.g., electron-withdrawing groups on phenyl rings) with persistence in aqueous media .
  • Ecotoxicology : Assess acute/chronic toxicity in model organisms (e.g., Daphnia magna) using OECD guidelines .

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